Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxyquinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Chemical Synthesis Drug Design

6-Hydroxyquinazoline-2,4(1H,3H)-dione is a nitrogen-rich heterocycle with a quinazoline-2,4-dione core and a strategically vital 6-hydroxy group. This moiety is critical for hydrogen bonding with biological targets and serves as a versatile synthetic handle—enabling O-alkylation, acylation, and conjugation—that is absent in unsubstituted analogs. It is essential for medicinal chemistry programs generating SAR libraries for kinase inhibition (EGFR, HER2), CYP enzyme targeting, and antiviral research against drug-resistant HCMV. Procure this specific building block to ensure reproducible lead optimization and avoid the failed experiments caused by non-equivalent substitutions.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 17730-74-4
Cat. No. B1375835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyquinazoline-2,4(1H,3H)-dione
CAS17730-74-4
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)NC(=O)N2
InChIInChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13)
InChIKeyMOTVHUMFMLEKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyquinazoline-2,4(1H,3H)-dione (CAS 17730-74-4): A Core Quinazolinedione Scaffold for Medicinal Chemistry and Chemical Synthesis Procurement


6-Hydroxyquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound characterized by a benzene-pyrimidine fused bicyclic system (a quinazoline core) with carbonyl groups at positions 2 and 4, and a hydroxyl group at position 6. This structure is part of the broader class of quinazoline-2,4(1H,3H)-diones, which are recognized as a 'privileged scaffold' in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties [1]. The 6-hydroxy substituent imparts specific physicochemical and structural characteristics, such as hydrogen-bonding capability and an additional site for further synthetic modification, distinguishing it from the unsubstituted quinazoline-2,4-dione and other analogs [2].

6-Hydroxyquinazoline-2,4(1H,3H)-dione: Why Substituting with Other Quinazolinediones or Analogs Is Not Straightforward


Direct substitution of 6-hydroxyquinazoline-2,4(1H,3H)-dione with other quinazolinedione analogs is not trivial due to the critical influence of the 6-hydroxy group on molecular interactions and chemical reactivity. The hydroxyl moiety acts as a hydrogen bond donor and acceptor, which is essential for specific binding interactions with biological targets, such as enzymes or receptors [1]. Replacing it with a methoxy group (as in 6-methoxyquinazoline-2,4(1H,3H)-dione) alters the hydrogen-bonding profile and lipophilicity, which can significantly change biological activity . Furthermore, the presence of the hydroxyl group creates a versatile synthetic handle for generating a diverse array of derivatives via O-alkylation, acylation, or conjugation reactions, offering a strategic advantage in lead optimization that is absent in the unsubstituted parent compound [2]. Therefore, simply using a different quinazolinedione may lead to failed experiments or suboptimal outcomes, underscoring the need for a product-specific approach.

6-Hydroxyquinazoline-2,4(1H,3H)-dione: Comparative Data for Scientific Selection in Research and Procurement


Physicochemical Differentiation: pKa and Hydrogen-Bonding Capability Compared to Unsubstituted Quinazoline-2,4-dione

6-Hydroxyquinazoline-2,4(1H,3H)-dione possesses a predicted pKa of 9.27±0.20, which is significantly more acidic than the unsubstituted quinazoline-2,4-dione (pKa >14.7 in DMSO) . The hydroxy group at position 6 introduces an additional hydrogen bond donor/acceptor capability, which is absent in quinazoline-2,4-dione [1]. This difference directly impacts solubility, ionization state at physiological pH, and the potential for specific binding interactions with biological targets.

Medicinal Chemistry Chemical Synthesis Drug Design

Synthetic Versatility: 6-Hydroxy Group Enables Facile Derivatization Compared to 6-Methoxy Analog

The 6-hydroxy group in 6-hydroxyquinazoline-2,4(1H,3H)-dione provides a readily functionalizable handle for generating diverse libraries of compounds. In contrast, the 6-methoxy analog (6-methoxyquinazoline-2,4(1H,3H)-dione) is less versatile because the methyl ether is more chemically stable and does not allow for the same range of direct O-alkylation, acylation, or conjugation reactions that are possible with the free phenol . This is evidenced by the numerous patents and publications describing the synthesis of O-substituted derivatives from the 6-hydroxy parent scaffold for therapeutic applications [1].

Organic Synthesis Lead Optimization Medicinal Chemistry

Comparative Biological Activity: 6-Substituted Quinazolines Exhibit Potent Kinase Inhibition; 6-Hydroxy is a Key Intermediate

While direct IC50 data for 6-hydroxyquinazoline-2,4(1H,3H)-dione itself is not extensively reported, a closely related 6-substituted quinazoline derivative (Compound 5c) demonstrated potent inhibition of EGFR and HER2 kinases with IC50 values of 2.6 nM and 4.3 nM, respectively [1]. This compound, synthesized from a 6-substituted quinazoline scaffold, highlights the critical role of the 6-position in achieving high potency. The 6-hydroxy derivative serves as a direct precursor or structural analog to such potent compounds, and its procurement is essential for the synthesis and evaluation of this promising class of kinase inhibitors. In contrast, the unsubstituted quinazoline-2,4-dione would lack this crucial functional handle.

Kinase Inhibition Anticancer Research EGFR/HER2

Versatility Across Therapeutic Areas: 6-Hydroxy Scaffold is a Key Intermediate in Diverse Bioactive Molecules (e.g., Antimetabolites)

The 6-hydroxyquinazoline-2,4(1H,3H)-dione core is a recognized structural component in the synthesis of bioactive molecules. For instance, it is a known metabolite or synthetic intermediate related to compounds like H-88, a folic acid antimetabolite [1]. The metabolism study of H-88 identified 3-(2-hydroxyethyl)-6-hydroxyquinazoline-2,4(1H,3H)-dione (M-IV) as a key metabolite in multiple species, highlighting the biological relevance of the 6-hydroxy scaffold [1]. This contrasts with simpler quinazolinediones, which may not participate in or lead to the same metabolic or synthetic pathways.

Antimetabolite Drug Discovery Chemical Biology

Potential as a Chemical Probe for Enzyme Targets: Selectivity Profile of a Related Quinazolinedione

Research on a closely related quinazoline-2,4-dione derivative (Compound 5c) has shown it to be a highly selective inhibitor of CYP1B1 (IC50 = 3 nM) with no significant inhibition (>10,000 nM) against other major cytochrome P450 enzymes (CYP1, CYP2, and CYP3 families) [1]. While this specific data is for a derivative, it underscores the potential of the quinazoline-2,4-dione scaffold to be optimized for high target selectivity, which is a critical parameter for chemical probes and drug candidates. The 6-hydroxy analog provides a starting point for synthesizing and evaluating such selective inhibitors, in contrast to less functionalized analogs that may yield different selectivity profiles.

Chemical Probe Enzyme Inhibition Selectivity

Proven Antiviral Potential: Quinazoline-2,4-diones as Potent Inhibitors of HCMV Replication

A study on quinazoline-2,4-dione derivatives demonstrated their potent antiviral activity against human cytomegalovirus (HCMV). Three quinazoline compounds showed IC50 values for viral replication inhibition between 2.4 and 3.9 μM, which is comparable to the standard-of-care drug ganciclovir (IC50 = 1.2 μM) [1]. Importantly, these quinazolines were effective against ganciclovir- and cidofovir-resistant clinical isolates, and resistance formation was not observed [1]. This suggests a distinct mechanism of action targeting the pUL97 viral protein kinase. The 6-hydroxy derivative, as a member of this chemical class, serves as a foundational scaffold for further optimization in antiviral drug discovery, differentiating it from other heterocyclic cores that may not have demonstrated activity against drug-resistant viral strains.

Antiviral Research Virology Kinase Inhibition

6-Hydroxyquinazoline-2,4(1H,3H)-dione: Optimal Research and Industrial Application Scenarios for Procurement


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a core scaffold with a versatile 6-hydroxy functional handle, this compound is ideal for generating diverse libraries of quinazolinedione derivatives for SAR studies [1]. Researchers can explore O-alkylation, acylation, and other modifications to optimize potency, selectivity, and pharmacokinetic properties against a range of targets, including kinases, CYP enzymes, and viral proteins [2]. This is a key application for groups working in oncology, infectious disease, or chemical biology.

Chemical Probe Development: Targeting Kinases and CYP Enzymes

The promising activity and selectivity data of 6-substituted quinazoline derivatives against targets like EGFR, HER2, and CYP1B1 positions this compound as a valuable starting point for developing potent and selective chemical probes [1]. Its procurement is essential for laboratories aiming to create tool compounds for target validation and pathway interrogation.

Antiviral Drug Discovery: Development of Novel Anti-HCMV Agents

Given the demonstrated efficacy of quinazoline-2,4-diones against HCMV, including drug-resistant strains, this compound is a strategic asset for antiviral research programs [1]. It can serve as a core for synthesizing next-generation pUL97 kinase inhibitors with the potential to overcome resistance mechanisms, a critical need in the treatment of immunocompromised patients.

Antimetabolite Research and Metabolite Identification Studies

The established role of 6-hydroxyquinazoline-2,4(1H,3H)-dione as a metabolite of antimetabolite drugs like H-88 makes it a crucial reference standard and synthetic intermediate for drug metabolism and pharmacokinetics (DMPK) studies [1]. Researchers investigating the metabolism of quinazoline-based drugs or developing new antimetabolites will find this compound essential for their analytical and synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.